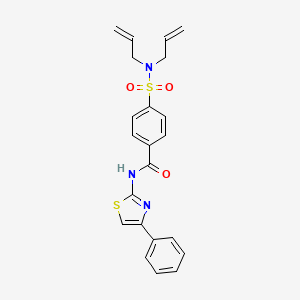

![molecular formula C10H8N2O4S2 B2475253 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid CAS No. 857540-99-9](/img/structure/B2475253.png)

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

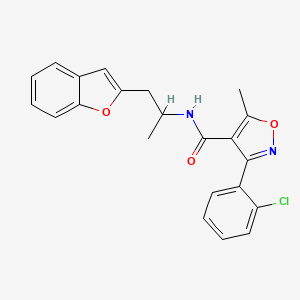

“4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H8N2O4S2 . It has a molecular weight of 284.31 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid” consists of a benzoic acid group attached to a thiazol-2-yl group via a sulfamoyl linkage .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid exhibits potent antimicrobial properties. It has been investigated for its ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored its potential as an antimicrobial agent in various contexts, including wound healing, pharmaceutical formulations, and food preservation .

Anticancer Potential

Studies have highlighted the anticancer activity of this compound. It shows promise as a potential chemotherapeutic agent, particularly against certain cancer cell lines. Researchers are investigating its mechanisms of action and exploring its potential use in cancer treatment .

Antioxidant Properties

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. This compound may find applications in dietary supplements or skincare products aimed at promoting overall health and preventing oxidative stress .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical studies. Researchers are exploring its potential as a novel anti-inflammatory drug. Its ability to modulate inflammatory pathways makes it an interesting candidate for further investigation .

Antihypertensive Activity

Preliminary research suggests that 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid may have antihypertensive properties. It could potentially contribute to managing blood pressure and cardiovascular health. Further studies are needed to validate its efficacy and safety .

Hepatoprotective Effects

The compound has been studied for its hepatoprotective effects. It may help protect liver cells from damage caused by toxins, infections, or other factors. Researchers are exploring its potential use in liver diseases and disorders .

Industrial Applications

Beyond its biological activities, 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid has applications in industrial processes. It may serve as a precursor in the synthesis of other compounds or as a building block for materials used in various industries .

Photographic Sensitizers

Historically, thiazole derivatives, including this compound, have been used as photographic sensitizers. They enhance the sensitivity of photographic emulsions to light, allowing for better image capture. Although digital photography has largely replaced traditional film, the knowledge gained from these compounds remains relevant .

Synthesis and Biological Evaluation of Thiazole Derivatives Design, Synthesis, and Anticancer Activity of Novel 2-(4 …

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-(1,3-thiazol-2-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S2/c13-9(14)7-1-3-8(4-2-7)18(15,16)12-10-11-5-6-17-10/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMGAAOSOLCXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

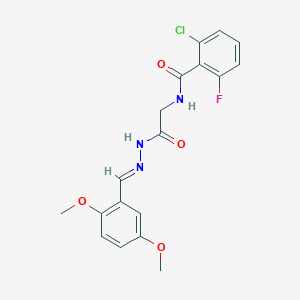

![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)

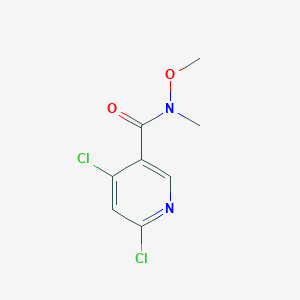

![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)

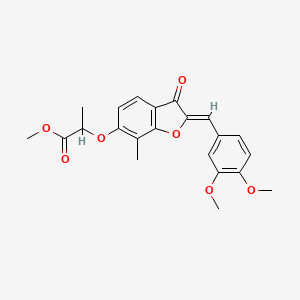

![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2475179.png)

![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)

![2-Chloro-N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]propanamide](/img/structure/B2475184.png)

![4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2475191.png)